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Compound of Interest

Compound Name: 2,3,4-Trifluoro-6-nitroaniline

Cat. No.: B115037 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the

chemical compound 2,3,4-trifluoro-6-nitroaniline (CAS No. 148416-38-0). Aimed at

researchers, scientists, and professionals in drug development, this document collates

available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, alongside detailed experimental protocols. This information is crucial for the structural

elucidation, identification, and quality control of this important synthetic building block.

Chemical and Physical Properties
2,3,4-Trifluoro-6-nitroaniline is a fluorinated aromatic amine that serves as a key intermediate

in the synthesis of pharmaceuticals and agrochemicals.[1] Its physical and chemical properties

are summarized below.
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Property Value Reference

CAS Number 148416-38-0 [2]

Molecular Formula C₆H₃F₃N₂O₂ [2]

Molecular Weight 192.10 g/mol [2]

Melting Point 59-61 °C [2]

Appearance
Light yellow to orange

powder/crystal
[1][3]

Spectroscopic Data
The following sections present the available spectroscopic data for 2,3,4-trifluoro-6-
nitroaniline. The primary source for the NMR data is the publication "Multinuclear magnetic

resonance studies of fluoronitroanilines" by Gierczyk, B., et al. in Magnetic Resonance in

Chemistry (2009, 47(9), 764-70).[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The

¹H, ¹³C, and ¹⁹F NMR data provide detailed information about the hydrogen, carbon, and

fluorine environments within the molecule.

Table 1: ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR Spectroscopic Data for 2,3,4-Trifluoro-6-nitroaniline
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Nucleus
Chemical Shift
(δ, ppm)

Coupling
Constants (J,
Hz)

Multiplicity Assignment

¹H 7.61 - s (br) NH₂

7.02 t, J(H,F) = 9.3 t H-5

¹³C 148.1 d, J(C,F) = 245.2 d C-3

142.9 d, J(C,F) = 241.3 d C-4

137.9 d, J(C,F) = 248.1 d C-2

129.1 - s C-6

126.8 d, J(C,F) = 11.2 d C-1

110.1 t, J(C,F) = 19.1 t C-5

¹⁵N -11.2 - - NO₂

-315.4 - - NH₂

¹⁹F -138.9 - - F-3

-149.1 - - F-4

-160.2 - - F-2

Note: The assignments are based on the data presented in the referenced literature. 's'

denotes singlet, 'd' denotes doublet, 't' denotes triplet, and 'br' denotes a broad signal.

Infrared (IR) Spectroscopy
While specific IR data for 2,3,4-trifluoro-6-nitroaniline was not found in the primary literature

search, characteristic absorption bands can be predicted based on its functional groups.

Table 2: Predicted Infrared (IR) Absorption Bands
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Wavenumber (cm⁻¹) Functional Group Vibration Mode

3400-3200 N-H (Amine) Stretching

1640-1600 N-H (Amine) Bending

1550-1490 N-O (Nitro) Asymmetric Stretching

1360-1290 N-O (Nitro) Symmetric Stretching

1300-1000 C-F (Aryl Fluoride) Stretching

1600-1450 C=C (Aromatic Ring) Stretching

Mass Spectrometry (MS)
A SpectraBase entry indicates the availability of a GC-MS spectrum for 2,3,4-trifluoro-6-
nitroaniline, though the full spectrum requires registration to view. The expected molecular ion

peak [M]⁺ would be at m/z 192, corresponding to the molecular weight of the compound.

Experimental Protocols
The following experimental methodologies are based on the procedures described by Gierczyk

et al. (2009).

NMR Spectroscopy
Instrumentation: NMR spectra were recorded on a Varian Gemini 300 or a Bruker Avance

500 spectrometer.

Solvent: Deuterated chloroform (CDCl₃) was used as the solvent.

Referencing:

¹H and ¹³C chemical shifts were referenced to the residual solvent signal.

¹⁵N chemical shifts were referenced to neat nitromethane as an external standard.

¹⁹F chemical shifts were referenced to CCl₃F as an external standard.
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Data Acquisition: Standard pulse sequences were used to acquire 1D spectra for ¹H, ¹³C,

¹⁵N, and ¹⁹F nuclei.

Logical Relationships in Spectroscopic Analysis
The workflow for the spectroscopic analysis of 2,3,4-trifluoro-6-nitroaniline involves the

integration of data from multiple techniques to confirm the chemical structure.
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Caption: Workflow of Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of 2,3,4-
trifluoro-6-nitroaniline. For further in-depth analysis, researchers are encouraged to consult

the primary literature cited.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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